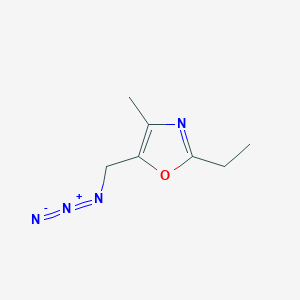![molecular formula C11H14O3S B1531788 (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165638-18-4](/img/structure/B1531788.png)
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol, also known as 4-MPSO, is an important compound found in nature. It is a chiral cyclic sulfoxide, which has been used as a valuable building block in organic synthesis. 4-MPSO has been widely studied for its potential applications in medicine, agriculture, and other areas.
Aplicaciones Científicas De Investigación
Organophosphorus Compounds Synthesis
Organophosphorus chemistry involves the synthesis of compounds containing phosphorus elements. A study by Pedersen and Lawesson (1974) on organophosphorus compounds highlights the reactivity of certain sulfanyl compounds with phosphorus dimer sulfides to yield derivatives like 3H-1,2-dithiole-3-thiones. These reactions underline the role of sulfanyl compounds, similar in nature to “(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol”, in synthesizing organophosphorus compounds with potential applications in various chemical industries and research areas (Pedersen & Lawesson, 1974).
Corrosion Inhibition
The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates excellent corrosion inhibition properties for mild steel in sulfuric acid media. This suggests that structurally similar compounds, including those with methoxyphenyl sulfanyl groups, could be explored for their potential as corrosion inhibitors, offering insights into novel materials that protect against corrosion in industrial applications (Bouklah et al., 2006).
Proton Exchange Membranes in Fuel Cells
Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains indicates these materials' suitability as polyelectrolyte membrane materials in fuel cells. These findings open avenues for using sulfanyl-substituted compounds in developing high-performance materials for energy conversion and storage technologies (Kim, Robertson, & Guiver, 2008).
Organic and Organometallic Syntheses
Lawesson's reagent, characterized by the presence of methoxyphenyl groups, is widely used in organic and organometallic syntheses for thionation reactions and the synthesis of heterocyclic compounds. This utility underscores the broad applications of sulfanyl compounds in synthesizing novel organic materials with potential pharmaceutical and materials science applications (Jesberger, Davis, & Barner, 2003).
Propiedades
IUPAC Name |
(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLQDDKKDGFJO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




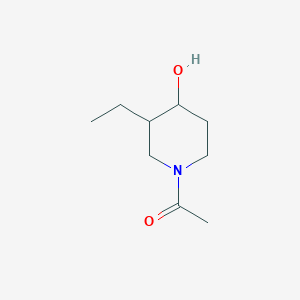
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)
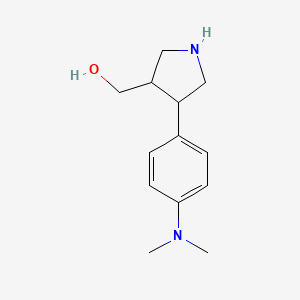
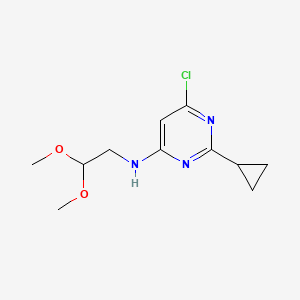

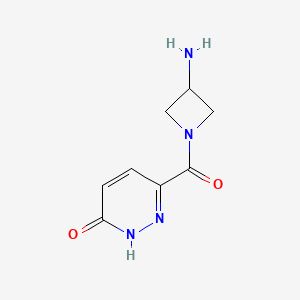
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
